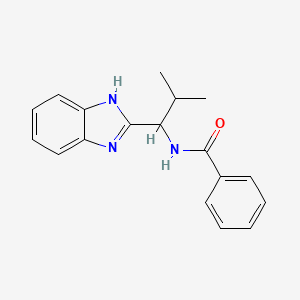
N-(1-(1H-1,3-Benzimidazol-2-YL)-2-methylpropyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(1H-1,3-Benzimidazol-2-YL)-2-methylpropyl)benzenecarboxamide is a useful research compound. Its molecular formula is C18H19N3O and its molecular weight is 293.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1-(1H-1,3-benzimidazol-2-yl)-2-methylpropyl)benzenecarboxamide, also known by its CAS number 25810-60-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.
- Molecular Formula : C18H19N3O
- Molecular Weight : 293.36 g/mol
- Structural Characteristics : The compound features a benzimidazole moiety, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a study found that certain benzimidazole derivatives showed high efficacy in inhibiting cell proliferation in both 2D and 3D assays, suggesting their potential as antitumor agents .
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| HCC827 | 6.26 ± 0.33 | 2D |
| NCI-H358 | 6.48 ± 0.11 | 2D |
| A549 | Non-active | 3D |
The data indicates that while these compounds are effective in monolayer cultures (2D), their efficacy may vary in more complex environments (3D), highlighting the importance of further structural optimization .
Antimicrobial Activity
Benzimidazole derivatives have also shown antimicrobial properties. Compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. A comparative study indicated that certain derivatives exhibited moderate to good antibacterial effects when tested against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is closely linked to their chemical structure. The presence of specific substituents on the benzimidazole ring can significantly influence their pharmacological effects. For instance:
- Substituents : Variations in the alkyl or aryl groups attached to the nitrogen atoms can modify lipophilicity and interaction with biological targets.
- Hydrogen Bonding : The ability of these compounds to form hydrogen bonds with DNA or proteins enhances their biological activity.
Research has shown that compounds with electron-withdrawing groups tend to exhibit improved binding affinity towards target biomolecules, which is crucial for their efficacy as therapeutic agents .
Study on Antitumor Effects
A notable study focused on a series of synthesized benzimidazole derivatives, including this compound. The results indicated that these compounds could effectively inhibit tumor growth in vitro, with specific emphasis on lung cancer cell lines such as HCC827 and NCI-H358. The study concluded that further modifications could enhance selectivity and reduce toxicity towards normal cells .
Study on Antimicrobial Activity
Another investigation assessed the antimicrobial properties of various benzimidazole derivatives against clinical isolates of bacteria. The findings revealed that certain derivatives displayed significant inhibitory effects, particularly against resistant strains of E. coli and S. aureus. This underscores the potential application of these compounds in developing new antibiotics .
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12(2)16(21-18(22)13-8-4-3-5-9-13)17-19-14-10-6-7-11-15(14)20-17/h3-12,16H,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHIGDBJZMCRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














